molecular formula C11H8O4 B12044221 3-Formyl-5-methoxychromone CAS No. 49619-59-2

3-Formyl-5-methoxychromone

Cat. No.: B12044221
CAS No.: 49619-59-2
M. Wt: 204.18 g/mol
InChI Key: MZYWEENVJLHIQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formyl-5-methoxychromone can be synthesized through various methods. One common method involves the reaction of 5-methoxy-2-hydroxyacetophenone with formic acid and acetic anhydride . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings, with appropriate scaling up of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-5-methoxychromone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formyl-5-methoxychromone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Formyl-5-methoxychromone is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formyl-5-methoxychromone is unique due to the presence of both the formyl and methoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

49619-59-2

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

5-methoxy-4-oxochromene-3-carbaldehyde

InChI

InChI=1S/C11H8O4/c1-14-8-3-2-4-9-10(8)11(13)7(5-12)6-15-9/h2-6H,1H3

InChI Key

MZYWEENVJLHIQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C(=CO2)C=O

Origin of Product

United States

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